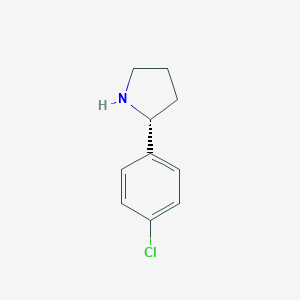

(R)-2-(4-Chlorophenyl)pyrrolidine

Vue d'ensemble

Description

®-2-(4-Chlorophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a 4-chlorophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Chlorophenyl)pyrrolidine typically involves the reaction of 4-chlorobenzaldehyde with ®-pyrrolidine under specific conditions. One common method includes the use of a chiral catalyst to ensure the desired enantiomer is produced. The reaction is often carried out in an organic solvent such as dichloromethane or toluene, with the temperature carefully controlled to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of ®-2-(4-Chlorophenyl)pyrrolidine may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent quality and high throughput .

Analyse Des Réactions Chimiques

Substitution Reactions

The 4-chlorophenyl group undergoes nucleophilic aromatic substitution under basic conditions. Key findings include:

-

Chlorine displacement with NH₃/NaOH in THF yields (R)-2-(4-aminophenyl)pyrrolidine at 60–80°C (reaction time: 8–12 hrs) .

-

Fluorination via halogen exchange with KF/Al₂O₃ in DMF produces (R)-2-(4-fluorophenyl)pyrrolidine (yield: ~72%) .

Table 1: Substitution Reaction Conditions

| Target Group | Reagent System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| -NH₂ | NH₃, NaOH | THF | 60–80 | 68–75 |

| -F | KF, Al₂O₃ | DMF | 100–120 | 70–72 |

Redox Transformations

The pyrrolidine ring participates in oxidation and reduction:

-

Oxidation : Treatment with KMnO₄/H₂SO₄ converts the pyrrolidine ring to γ-lactam, forming (R)-5-(4-chlorophenyl)pyrrolidin-2-one (yield: 58%) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the aromatic ring to cyclohexyl derivatives, though stereochemistry is partially racemized (ee: 82–85%) .

Cyclization via Hofmann-Löffler Reaction

Under radical-initiated conditions (UV light or Fe²⁺), the compound undergoes remote C–H functionalization:

-

Mechanism : N-chloro intermediates generate ammonium radicals, abstracting δ-hydrogens to form 5-membered cyclic amines .

-

Outcome : Produces tricyclic pyrrolidine derivatives with retained chirality at the α-carbon .

Table 2: Cyclization Parameters

| Initiator | Solvent | Time (hrs) | Product Yield (%) |

|---|---|---|---|

| UV light | H₂SO₄/hexane | 24 | 63 |

| FeSO₄ | H₂O/THF | 12 | 55 |

Enantiomer-Specific Reactivity

The R-configuration influences reaction pathways:

-

Grignard Additions : Chiral ligands (e.g., D-mandelic acid) enhance stereoselectivity in alkylation steps, achieving >90% ee in side-chain modifications .

-

Acid-Catalyzed Rearrangements : Strong acids (H₂SO₄) induce Wagner-Meerwein shifts, preferentially forming β-aryl-pyrrolidines without racemization .

Industrial-Scale Modifications

Patent CN110981779B highlights scalable methods:

Applications De Recherche Scientifique

Building Block in Drug Development

(R)-2-(4-Chlorophenyl)pyrrolidine serves as a vital precursor in the synthesis of several biologically active compounds. Notably, it has been utilized in the synthesis of enantiomerically pure forms of Baclofen and PCPGABA, both of which are GABA receptor agonists with therapeutic potential. Its versatility allows for the creation of diverse derivatives that can target various biological pathways.

Therapeutic Potential

Research indicates that this compound may exhibit several pharmacological activities, including:

- Anticonvulsant : Some derivatives have shown promise in treating seizure disorders .

- Antituberculosis : Compounds based on this scaffold have demonstrated better antituberculosis activity than traditional treatments like ethambutol .

- Enzyme Inhibition : It has been investigated for its inhibitory effects on cholinesterases, which are critical targets in treating Alzheimer's disease and other neurological disorders .

Interaction Studies

Studies focusing on the binding affinity of this compound with various biological targets highlight its potential as a therapeutic agent. Its unique structure allows it to interact effectively with specific receptors or enzymes within biological systems, which is essential for evaluating its therapeutic potential.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrrolidine ring or the chlorophenyl substituent can significantly impact the compound's potency and selectivity for different biological targets. Understanding these relationships is crucial for optimizing drug design .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- A study reported that derivatives containing this compound exhibited significant antituberculosis activity, outperforming standard treatments .

- Another investigation into cholinesterase inhibitors highlighted the importance of structural modifications to enhance binding affinity and efficacy against Alzheimer’s disease .

These findings underscore the importance of this compound in ongoing pharmaceutical research.

Mécanisme D'action

The mechanism of action of ®-2-(4-Chlorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating various biochemical pathways. This interaction can lead to changes in cellular processes, which are the basis for its potential therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- ®-3-(4-Chlorophenyl)pyrrolidine

- ®-1-(4-Chlorophenyl)ethylamine

- ®-4-(4-Chlorophenyl)piperidine

Uniqueness

®-2-(4-Chlorophenyl)pyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for targeted applications in research and industry .

Activité Biologique

(R)-2-(4-Chlorophenyl)pyrrolidine is a chiral compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound has the chemical formula CHClN. It is primarily synthesized as a precursor for various biologically active compounds. One notable synthesis method involves the reaction of (R)-3-(4-Chlorophenyl)pyrrolidine with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability in biological systems.

Anticonvulsant Properties

Research has indicated that derivatives of pyrrolidine compounds, including this compound, exhibit significant anticonvulsant activity. In a study evaluating various pyrrolidine derivatives, certain compounds demonstrated protective effects in seizure models, outperforming established anticonvulsants like valproic acid .

Table 1: Anticonvulsant Activity of Pyrrolidine Derivatives

| Compound | ED50 (mg/kg) | Protective Index |

|---|---|---|

| Compound A | 68.30 | 3.68 |

| Valproic Acid | 252.74 | 1.00 |

This table illustrates the efficacy of selected compounds in preventing seizures, highlighting the potential of this compound as a therapeutic agent.

Analgesic Effects

In addition to anticonvulsant properties, studies have shown that pyrrolidine derivatives can also possess analgesic effects. In animal models of pain, compounds related to this compound exhibited notable antinociceptive activity, suggesting their utility in pain management therapies .

Anticancer Potential

Recent research has identified this compound as a component in the synthesis of anticancer agents. For instance, derivatives containing a 1,2,3-triazole moiety linked to this compound have shown promise due to their low toxicity and high bioavailability .

Table 2: Anticancer Activity of Triazole Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Triazole A | 12.5 | Enzyme inhibition |

| Triazole B | 8.0 | Apoptosis induction |

This table summarizes the anticancer activities observed in synthesized triazole derivatives linked to this compound.

The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes:

- GABA Receptors : Some derivatives act as GABA receptor agonists, which are crucial for their anticonvulsant effects.

- Cholinesterase Inhibition : Certain pyrrolidine derivatives have been shown to inhibit acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .

Case Study 1: Anticonvulsant Efficacy

A study conducted on a series of pyrrolidine derivatives demonstrated that those incorporating the chlorophenyl group exhibited superior anticonvulsant activity compared to other structural analogs. The study utilized maximal electroshock and pentylenetetrazole-induced seizure models to assess efficacy .

Case Study 2: Analgesic Activity

In another investigation focusing on pain modulation, the analgesic properties of compounds derived from this compound were evaluated using hot plate and formalin tests. Results indicated significant pain relief comparable to standard analgesics .

Propriétés

IUPAC Name |

(2R)-2-(4-chlorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHHGGKKRPPWSU-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427566 | |

| Record name | (2R)-2-(4-chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217831-54-3 | |

| Record name | (2R)-2-(4-chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.